molecular formula C20H19NO4S2 B11370622 Methyl 5'-{[(3,5-dimethylphenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Methyl 5'-{[(3,5-dimethylphenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No.: B11370622
M. Wt: 401.5 g/mol
InChI Key: OPPNXDTXCSHMAX-UHFFFAOYSA-N
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Description

METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bithienyl core and a phenoxyacetamido group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FUROATE: This compound shares a similar phenoxy group but differs in the core structure, which is a furan ring instead of a bithienyl core.

    METHYL 5-(2,5-DIMETHYLPHENOXY)-2,2-DIMETHYLPENTANOATE: This compound has a similar phenoxy group but features a different aliphatic chain and ester group.

The uniqueness of METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE lies in its bithienyl core and the specific arrangement of functional groups, which impart distinct chemical and physical properties that are valuable for various research applications.

Properties

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C20H19NO4S2/c1-12-7-13(2)9-14(8-12)25-10-17(22)21-19-18(20(23)24-3)15(11-27-19)16-5-4-6-26-16/h4-9,11H,10H2,1-3H3,(H,21,22)

InChI Key

OPPNXDTXCSHMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC)C

Origin of Product

United States

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